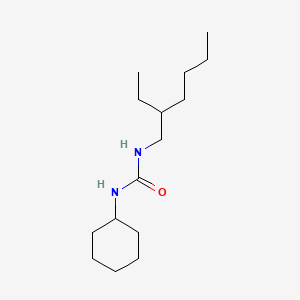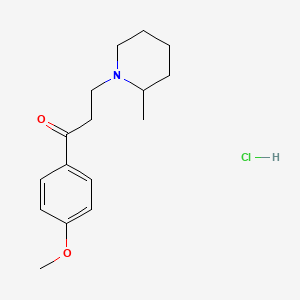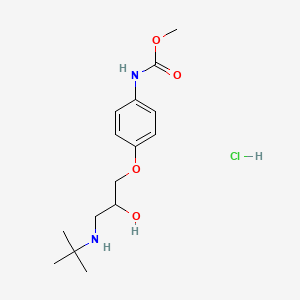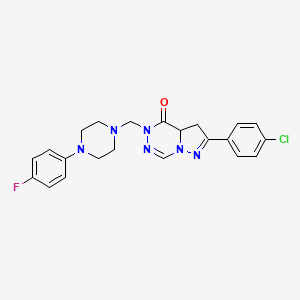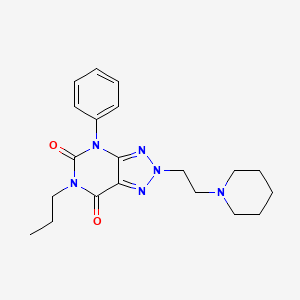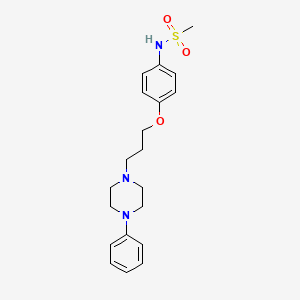
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a methanesulfonamide group linked to a phenyl ring, which is further connected to a piperazine moiety through a propoxy chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with 3-bromopropyl methanesulfonate to form an intermediate. This intermediate is then reacted with 4-hydroxyphenyl methanesulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antibacterial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(3-(4-benzylpiperazin-1-yl)propoxy)phenyl)methanesulfonamide
- N-(4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the phenyl group on the piperazine moiety enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
85868-59-3 |
|---|---|
Molekularformel |
C20H27N3O3S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-27(24,25)21-18-8-10-20(11-9-18)26-17-5-12-22-13-15-23(16-14-22)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3 |
InChI-Schlüssel |
JDBKYYFWJRKHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





